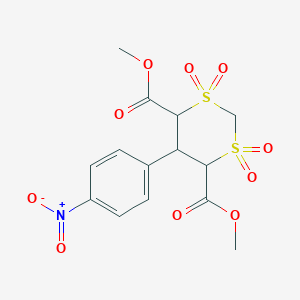

Dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide is a complex organic compound characterized by its unique structure, which includes a dithiane ring and nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with a dithiane derivative under specific conditions to form the dithiane ring. This is followed by esterification to introduce the dimethyl ester groups. The reaction conditions often require the use of solvents such as dimethyl sulfoxide or acetic acid, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The dithiane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various substituted dithiane derivatives, amine derivatives from the reduction of the nitro group, and oxidized nitro compounds.

Scientific Research Applications

Dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dithiane ring can interact with nucleophiles. These interactions can lead to the formation of reactive intermediates that are crucial in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Dimethyl 5-(4-methoxyphenyl)-1,3-dithiane-4,6-dicarboxylate: Similar structure but with a methoxy group instead of a nitro group.

Dimethyl 5-(4-aminophenyl)-1,3-dithiane-4,6-dicarboxylate: Contains an amine group instead of a nitro group.

Uniqueness

Dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

Dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H23NO6S2

- Molecular Weight : 365.46552 g/mol

- CAS Number : 61713-08-4

Synthesis and Structure

The synthesis of this compound involves the introduction of nitro groups and dithiocarboxylate moieties that enhance its biological properties. The presence of the nitrophenyl group is critical for its activity as it influences electron distribution and reactivity.

Cytotoxicity

Research indicates that compounds similar to dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related nitro-substituted triazenes demonstrate that introducing electron-withdrawing groups increases cytotoxicity against tumor cells while sparing normal cells .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Laryngeal carcinoma | 5.2 | Induces ROS leading to apoptosis |

| Dimethyl Dithiane | Breast cancer | 8.7 | DNA intercalation and ER stress |

The mechanisms by which dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate exerts its effects include:

- Reactive Oxygen Species (ROS) Generation : Similar compounds induce oxidative stress that triggers apoptosis in cancer cells .

- DNA Interaction : Studies suggest that these compounds may interact with DNA but do not bind in the minor groove; instead, they may cause structural changes leading to cellular stress .

Case Studies

- Anticancer Activity : A study reported the synthesis of a series of nitro-substituted derivatives showing enhanced anticancer activity. The introduction of nitro groups at specific positions increased their effectiveness against resistant cancer cell lines .

- Molecular Docking Studies : Computational studies using molecular docking have shown that these compounds can effectively bind to targets involved in cancer progression, suggesting their potential as lead compounds for drug development .

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of dimethyl 5-(4-nitrophenyl)-1,3-dithiane-4,6-dicarboxylate. Preliminary data indicate moderate toxicity levels; however, further studies are needed to establish a comprehensive safety profile.

Properties

IUPAC Name |

dimethyl 5-(4-nitrophenyl)-1,1,3,3-tetraoxo-1,3-dithiane-4,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO10S2/c1-24-13(16)11-10(8-3-5-9(6-4-8)15(18)19)12(14(17)25-2)27(22,23)7-26(11,20)21/h3-6,10-12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFCFRPXPDGJNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(S(=O)(=O)CS1(=O)=O)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.